3-cyclopropyl-6-fluoro-2-methylpyridine
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Overview
Description
3-cyclopropyl-6-fluoro-2-methylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a cyclopropyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents and catalysts. For example, the fluorination of pyridine by a complex of AlF3 and CuF2 at high temperatures (450–500°C) can yield fluorinated pyridine derivatives . These methods are scalable and can be optimized for the production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F−, AlF3, CuF2
Catalysts: Palladium catalysts for coupling reactions
Solvents: DMF, DMSO, and other polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-cyclopropyl-6-fluoro-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-fluoro-2-methylpyridine: Similar structure but with a chlorine atom instead of a cyclopropyl group.
2,3,6-trifluoropyridine: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness
3-cyclopropyl-6-fluoro-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropyl group can influence the compound’s steric and electronic characteristics, making it distinct from other fluorinated pyridines.
Properties
CAS No. |
2624132-16-5 |
---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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